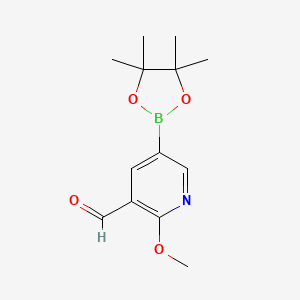

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

描述

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is an organic compound that features both a boronic ester and an aldehyde functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde typically involves the following steps:

Formation of the Boronic Ester: The boronic ester moiety can be introduced via a Suzuki coupling reaction. This involves the reaction of a halogenated precursor with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial in industrial settings.

化学反应分析

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The boronic ester can undergo various substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

Oxidation: 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid.

Reduction: 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinyl alcohol.

Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura coupling.

科学研究应用

Medicinal Chemistry

Drug Development : The compound has been studied for its potential as a ligand in drug development. It has shown promise in the synthesis of small-molecule ligands that target specific receptors, which can lead to the development of new therapeutic agents. For instance, it has been evaluated for its interaction with the PD-1 receptor, which plays a critical role in cancer immunotherapy .

Cytotoxicity Studies : The compound's derivatives have been subjected to cytotoxicity assays to determine their viability against various cancer cell lines. Findings indicate that certain modifications enhance their cytotoxic profiles, making them candidates for further development as anticancer drugs .

Materials Science

Synthesis of Novel Copolymers : 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is utilized in the synthesis of novel copolymers that exhibit unique optical and electrochemical properties. These copolymers are based on benzothiadiazole and electron-rich arene units and are being explored for applications in organic photovoltaics and light-emitting diodes (LEDs) .

Optoelectronic Devices : The compound’s derivatives are being investigated for their roles in the fabrication of optoelectronic devices due to their favorable electronic properties. Research indicates that these materials can enhance device performance by improving charge transport and light emission efficiency .

Organic Synthesis

Reagent in Cross-Coupling Reactions : The compound serves as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. This application is crucial for the formation of carbon-carbon bonds in complex organic molecules . Its ability to facilitate these reactions makes it a valuable tool in synthetic organic chemistry.

Functionalization of Aromatic Compounds : The presence of the dioxaborolane moiety allows for selective functionalization of aromatic compounds. This property is exploited to introduce various functional groups into complex molecular architectures, expanding the versatility of synthetic pathways available to chemists .

Case Study 1: Development of Anticancer Agents

A recent study focused on modifying the structure of this compound to enhance its binding affinity to PD-1 receptors. By altering substituents on the aromatic ring, researchers achieved improved selectivity and potency against cancer cells expressing PD-L1 .

Case Study 2: Synthesis of Photovoltaic Materials

In another study, researchers synthesized copolymers incorporating this compound for use in organic solar cells. The resulting materials demonstrated enhanced light absorption and charge mobility compared to traditional polymers used in photovoltaics .

作用机制

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde depends on its application:

In Suzuki-Miyaura Coupling: The boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

As a Fluorescent Probe: The compound can interact with specific biological molecules, leading to changes in its fluorescence properties, which can be detected and measured.

In Drug Discovery: The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity.

相似化合物的比较

Similar Compounds

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the aldehyde group, making it less versatile in certain synthetic applications.

5-Bromo-2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine atom instead of an aldehyde, used in different types of cross-coupling reactions.

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring, affecting its reactivity and applications.

Uniqueness

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is unique due to the presence of both a boronic ester and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

生物活性

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 263.10 g/mol . The presence of the dioxaborolane moiety is significant for its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with boron-containing groups exhibit antimicrobial properties. The dioxaborolane structure may contribute to this activity by enhancing the compound's ability to interact with microbial enzymes or cell membranes. Studies have shown that related compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

Enzyme Inhibition

The dioxaborolane moiety is known for its ability to act as a reversible inhibitor of certain enzymes. Research has indicated that such compounds can interact with serine proteases and other enzyme families through boron coordination. This property could be exploited in designing inhibitors for therapeutic applications.

Study 1: Antimicrobial Activity Assessment

A study conducted on related dioxaborolane compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 10 µg/mL. This suggests that this compound may exhibit similar or enhanced activity due to its unique structure.

Study 2: Anticancer Mechanism Exploration

In vitro studies on boron-containing compounds revealed that they could induce cell cycle arrest and apoptosis in human cancer cell lines such as HeLa and MCF-7. These findings highlight the potential for developing novel anticancer agents based on the structural framework of this compound.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-9(8-16)11(17-5)15-7-10/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAWLLASOPJJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694498 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-57-9 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。